4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid
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Overview
Description
4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid is a complex organic compound with the molecular formula C₉H₁₆O₉. It is known for its unique structure, which includes multiple hydroxyl groups and a keto group. This compound is also referred to as 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,8,9-hexahydroxy-2-oxo-nonanoic acid typically involves the oxidation of nonanoic acid derivatives. One common method includes the ozonolysis of oleic acid, followed by further oxidation steps . The reaction conditions often require controlled temperatures and the presence of oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale ozonolysis processes, where oleic acid is subjected to ozone treatment to break down the double bonds and introduce hydroxyl groups. This is followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in polyhydroxy nonanoic acids.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Higher carboxylic acids.
Reduction Products: Polyhydroxy nonanoic acids.
Substitution Products: Halogenated or acylated derivatives.
Scientific Research Applications
4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-hexahydroxy-2-oxo-nonanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidation-reduction reactions, receptors in metabolic pathways.
Pathways Involved: It can modulate oxidative stress pathways, influence metabolic processes, and interact with cellular signaling mechanisms.
Comparison with Similar Compounds
3-deoxy-D-glycero-D-galacto-2-nonulosonic acid: Shares a similar structure but differs in the arrangement of hydroxyl groups.
Nonanoic Acid: Lacks the multiple hydroxyl groups and keto group, making it less reactive in certain chemical reactions
Uniqueness: 4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid is unique due to its multiple hydroxyl groups and keto group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O9/c10-2-5(13)7(15)8(16)6(14)3(11)1-4(12)9(17)18/h3,5-8,10-11,13-16H,1-2H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUAUMYHAJTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)O)O)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865060 |
Source
|
Record name | 3-Deoxynon-2-ulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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